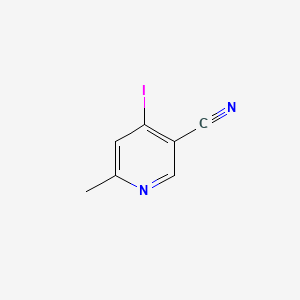
4-Iodo-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, featuring an iodine atom at the 4-position and a methyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylnicotinonitrile typically involves the iodination of 6-methylnicotinonitrile. One common method is the Sandmeyer reaction, where 6-methylnicotinonitrile is treated with iodine and a copper(I) catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize inexpensive raw materials and aim to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed:
- Substituted nicotinonitriles
- Biaryl compounds from coupling reactions
- Oxidized or reduced derivatives
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-6-methylnicotinonitrile depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Nicotinonitrile: The parent compound, lacking the iodine and methyl substituents.
4-Bromo-6-methylnicotinonitrile: Similar structure with a bromine atom instead of iodine.
6-Methylnicotinonitrile: Lacks the iodine substituent.
Uniqueness: 4-Iodo-6-methylnicotinonitrile is unique due to the presence of both the iodine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The iodine atom, in particular, makes it a valuable intermediate for coupling reactions and other synthetic applications.
Eigenschaften
IUPAC Name |
4-iodo-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQOOWNBUXMCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
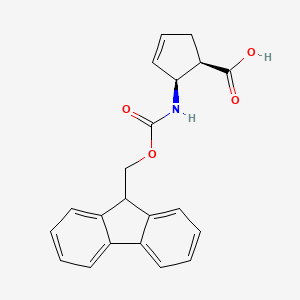

![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)
![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)
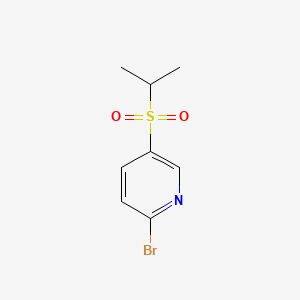




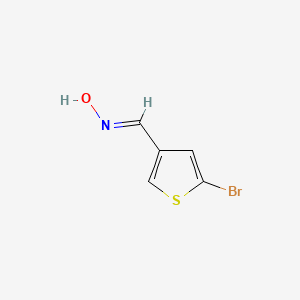
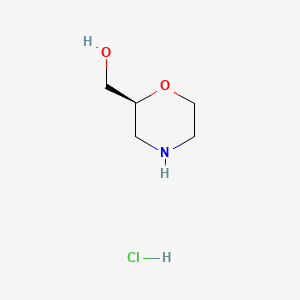
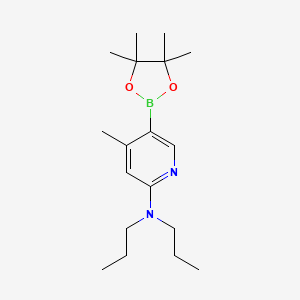
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
